CCR1 antagonist 9
Description
The intricate processes of the immune system rely on a highly organized communication network to orchestrate the movement of cells to sites of inflammation, injury, or infection. A central component of this network is the chemokine system, which plays a critical role in guiding immune cells. Within this system, the C-C chemokine receptor type 1 (CCR1) has emerged as a focal point of research due to its significant involvement in a multitude of inflammatory diseases. This has led to a dedicated search for molecules that can block its activity, with CCR1 antagonist 9 representing a noteworthy development in this field.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-methylsulfonylpyridin-4-yl)methyl]pyrazolo[3,4-c]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3S/c1-30(28,29)19-8-13(6-7-23-19)9-24-20(27)17-10-22-12-18-16(17)11-25-26(18)15-4-2-14(21)3-5-15/h2-8,10-12H,9H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHROQCNJDJPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)CNC(=O)C2=CN=CC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacology of Ccr1 Antagonist 9
CCR1 Receptor Binding Characteristics of CCR1 Antagonist 9
The interaction of this compound with its target receptor, CCR1, has been characterized through various in vitro assays, providing insights into its binding affinity, potency, and the nature of its engagement with the receptor.
Quantitative Assessment of Binding Affinity and Potency
The potency of this compound has been quantified using functional assays that measure the inhibition of chemokine-induced cellular responses. A key measure of its effectiveness is the half-maximal inhibitory concentration (IC50), which indicates the concentration of the antagonist required to inhibit a specific biological process by 50%.
In a calcium flux assay, which measures the antagonist's ability to block the increase in intracellular calcium triggered by chemokine binding, this compound demonstrated a potent IC50 value of 6.8 nM. targetmol.comglpbio.commedchemexpress.commedchemexpress.eu Furthermore, its ability to inhibit the chemotaxis of THP-1 cells, a human monocytic cell line that expresses CCR1, was determined to have an IC50 of 28 nM. molnova.cntargetmol.comglpbio.com
| Assay Type | Cell Line | IC50 Value |
| Calcium Flux Assay | - | 6.8 nM |
| CCR1 Chemotaxis | THP-1 | 28 nM |
Elucidation of Ligand-Receptor Interaction Mechanisms: Orthosteric vs. Allosteric Modulation
Chemokine receptors, as part of the GPCR family, possess a seven-transmembrane (7TM) structure. medchemexpress.com The primary binding site for endogenous ligands is known as the orthosteric site. medchemexpress.com Small molecule antagonists can interact with this site competitively or with an allosteric site, a different location on the receptor that can modulate the receptor's function. While the provided information highlights that this compound is a potent and selective antagonist, it does not explicitly state whether it functions via an orthosteric or allosteric mechanism. targetmol.comglpbio.commedchemexpress.commedchemexpress.eu
Identification of Molecular Determinants for Antagonist Binding
The specific amino acid residues and hydrophobic sites within the CCR1 receptor that are crucial for the binding of this compound are not detailed in the available search results. The binding of small molecule antagonists to chemokine receptors often involves interactions with the transmembrane helices (TMs), with TM6 and TM7 being significant components of the orthosteric binding site for some antagonists. medchemexpress.com However, the precise molecular determinants for this compound's interaction remain to be fully elucidated in the provided context.
Mechanism of Action and Receptor Modulation by this compound
The antagonistic properties of this compound are manifested through its ability to inhibit key cellular responses mediated by CCR1 activation and to modulate the downstream signaling pathways associated with the receptor.
Inhibition of Chemokine-Induced Cellular Responses
A primary function of CCR1 is to mediate chemotaxis, the directed movement of cells in response to a chemical gradient of chemokines. medchemexpress.com this compound has been shown to effectively block the CCR1-mediated chemotaxis of THP-1 cells, with an IC50 of 28 nM. molnova.cntargetmol.comglpbio.com This demonstrates its capacity to interfere with the inflammatory cell recruitment processes that are dependent on CCR1 signaling.
Modulation of G Protein Coupling and Downstream Signaling Pathways
CCR1, like other chemokine receptors, couples to G proteins to initiate intracellular signaling cascades upon ligand binding. medchemexpress.comsigmaaldrich.comsigmaaldrich.com A critical early event in this cascade is the mobilization of intracellular calcium (Ca2+), which acts as a second messenger. medchemexpress.com this compound has been demonstrated to be a potent inhibitor of this process, with an IC50 of 6.8 nM in calcium flux assays. targetmol.comglpbio.commedchemexpress.commedchemexpress.eu This indicates that the antagonist effectively uncouples the receptor from its G protein-mediated signaling pathway, preventing the downstream release of calcium. Information regarding its specific effects on GTPγS binding, another measure of G protein activation, was not available in the provided search results.
Impact on Intracellular Signaling Cascades (e.g., NF-κB pathway modulation)
This compound is a potent and selective antagonist of CCR1, demonstrating its inhibitory activity in functional assays. targetmol.comglpbio.combiocat.com It has been shown to inhibit calcium flux with an IC50 of 6.8 nM. targetmol.comglpbio.combiocat.com The binding of chemokines to CCR1 typically triggers a cascade of intracellular signaling events, including the activation of the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammatory gene expression. medchemexpress.comarchivesofmedicalscience.com
While direct studies on the effect of this compound on the NF-κB pathway are not extensively documented in publicly available literature, the mechanism of action for CCR1 antagonists generally involves the modulation of this pathway. For instance, another well-studied CCR1 antagonist, BX471, has been shown to exert its anti-inflammatory effects by inhibiting the activation of NF-κB in inflammatory cells. dovepress.commdpi.com This is achieved by preventing the CCR1-mediated production of tumor necrosis factor-alpha (TNF-α), which is a known activator of the NF-κB pathway. dovepress.com By blocking the initial chemokine-receptor interaction, CCR1 antagonists effectively interrupt the downstream signaling that leads to the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory cytokines and adhesion molecules. archivesofmedicalscience.comdovepress.com It is plausible that this compound operates through a similar mechanism, thereby reducing the inflammatory response.
| Compound | Assay | IC50 |
| This compound | Calcium flux assay | 6.8 nM targetmol.comglpbio.combiocat.com |
| This compound | CCR1 chemotaxis in THP-1 cells | 28 nM targetmol.comglpbio.com |
Cellular Specificity and Functional Effects in Immune Cell Subsets
The expression of CCR1 is predominant on various immune cells, and its blockade has distinct effects on their function.
CCR1 is crucial for the migration of monocytes and macrophages to sites of inflammation. researchgate.net this compound has been demonstrated to inhibit CCR1-mediated chemotaxis in the human monocytic cell line THP-1 with an IC50 of 28 nM. targetmol.comglpbio.com This indicates a direct effect on monocyte migration.
Studies with the CCR1 antagonist BX471 further illustrate the impact on these cells. BX471 has been shown to inhibit the directed migration of human monocytes in response to the CCR1 ligands MIP-1α and RANTES. researchgate.net By blocking CCR1, these antagonists can reduce the infiltration of macrophages at inflammatory sites. uva.nl This effect is a key component of the anti-inflammatory action of CCR1 antagonists.
T-lymphocytes also express CCR1 and are responsive to its ligands. The antagonism of CCR1 can influence T-cell trafficking and activation. Research on the CCR1 antagonist BX471 has demonstrated its ability to inhibit the chemotaxis of human lymphocytes in response to CCR1 ligands. researchgate.net Furthermore, in a model of Parkinson's disease, BX471 treatment was shown to reduce the infiltration of CD4+ and CD8+ T-cells. mdpi.com In a murine model of allergic rhinitis, the administration of BX471 led to an increase in the population of regulatory T-cells (Tregs), suggesting an immunomodulatory role beyond simply blocking pro-inflammatory T-cell migration. dovepress.com
Neutrophils and eosinophils are key effector cells in various inflammatory conditions, and their recruitment is often mediated by chemokine receptors, including CCR1. While direct evidence for the effect of this compound on these specific cell types is limited, the broader class of CCR1 antagonists has shown significant effects.
For instance, studies have indicated that CCR1 plays a role in neutrophil recruitment in certain inflammatory models. researchgate.net Antagonism of CCR1 could therefore be expected to reduce neutrophil infiltration.
The role of CCR1 in eosinophil recruitment is more established, particularly in allergic inflammation. In a mouse model of allergic rhinitis, the CCR1 antagonist BX471 was found to inhibit the recruitment of eosinophils to the nasal mucosa. dovepress.com This effect was linked to the suppression of Th2 cytokines and other pro-inflammatory mediators that drive eosinophilic inflammation. dovepress.com
Preclinical Efficacy and Therapeutic Potential of Ccr1 Antagonist 9 in Disease Models
Investigation in Inflammatory and Autoimmune Disorders
The role of CCR1 in recruiting inflammatory cells to tissues is a hallmark of many autoimmune and inflammatory conditions. portico.org Consequently, a primary focus of preclinical research has been to assess the efficacy of CCR1 blockade in models of these diseases.
Experimental autoimmune encephalomyelitis (EAE) is a widely utilized animal model for human multiple sclerosis (MS), a neurodegenerative disorder characterized by immune-mediated demyelination in the central nervous system. researchgate.netnih.govresearchgate.net Studies have shown that CCR1 antagonists can ameliorate disease severity in these models.
The CCR1 antagonist J-113863 has demonstrated significant therapeutic efficacy in a PLP139–151-induced EAE model in SJL/J mice. researchgate.netnih.govresearchgate.net Treatment with J-113863 notably attenuated the clinical severity of EAE. researchgate.netnih.gov Mechanistically, the antagonist was found to correct the imbalance of pro- and anti-inflammatory cytokines. researchgate.netnih.gov Specifically, it decreased the expression of pro-inflammatory cytokines like GM-CSF and IL-6 in brain tissues while increasing levels of anti-inflammatory cytokines such as IL-10 and IL-27 in the spleen. nih.govnih.gov Furthermore, J-113863 treatment was shown to suppress Th9 and Th22 cells, which are implicated in the pathology of EAE, thereby reducing demyelination. researchgate.netnih.gov
Another CCR1 antagonist, BX471, also demonstrated dose-related efficacy in reducing symptoms in an acute EAE model in rats. ingentaconnect.com These findings collectively suggest that CCR1 blockade could be a promising strategy for managing MS. researchgate.netnih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Clinical Score | Notably attenuated the severity of clinical scores in EAE mice. | researchgate.netnih.gov |
| T-helper Cell Modulation | Suppressed Th9/Th22 cells, which play a pathogenic role in EAE. | researchgate.netnih.gov |
| Pro-inflammatory Cytokines | Decreased mRNA and protein expression of GM-CSF and IL-6 in brain tissues. | nih.gov |
| Anti-inflammatory Cytokines | Increased levels of CD4+IL-27+ and CD4+IL-10+ cells in the spleen. | nih.gov |
| Pathology | Reduced demyelination in EAE mice. | researchgate.netnih.gov |
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to tissue destruction. portico.org The recruitment of monocytes and macrophages into the joint synovium via the CCR1 pathway is a key pathogenic feature. portico.orgnih.gov
The CCR1 antagonist CCX354-C has been evaluated in clinical trials for RA. nih.govresearchgate.net In a Phase II trial (CARAT-2), CCX354-C demonstrated clinical activity. nih.govfiercebiotech.com In a prespecified patient population, the American College of Rheumatology 20% (ACR20) response at week 12 was 56% for one treatment group compared to 30% for placebo. nih.govresearchgate.netfiercebiotech.com The treatment was also associated with a statistically significant decrease in C-reactive protein (CRP), a marker of inflammation. fiercebiotech.com Furthermore, decreases in bone turnover markers were observed in the CCX354-C groups compared to placebo. fiercebiotech.com Preclinically, CCX354 was assessed in a lipopolysaccharide (LPS)-induced synovitis model in rabbits, where it significantly reduced the trafficking of leukocytes. portico.org
The CCR1 antagonist J-113863 was tested in a murine collagen-induced arthritis (CIA) model. umich.edufrontiersin.org Treatment improved paw inflammation and joint damage while dramatically decreasing inflammatory cell infiltration into the joints. umich.edu
| Compound | Model | Key Findings | Reference |
|---|---|---|---|
| CCX354-C | Phase II RA Clinical Trial (CARAT-2) | Achieved 56% ACR20 response vs 30% in placebo (prespecified population); significant reduction in CRP. | nih.govresearchgate.netfiercebiotech.com |
| CCX354 | Rabbit LPS-induced synovitis | Significantly reduced leukocyte trafficking to the peritoneum. | portico.org |
| J-113863 | Murine Collagen-Induced Arthritis (CIA) | Improved paw inflammation and joint damage; decreased cell infiltration into joints. | umich.edu |
The involvement of chemokine pathways in allergic and airway inflammation has led to investigations into the potential of CCR1 antagonists in this area. Preclinical studies have explored the efficacy of these compounds in models of asthma. For instance, the CCR1 antagonist BX471 was tested in models of asthma, indicating a potential role for CCR1 blockade in airway inflammation. researchgate.net Additionally, the CCR1 antagonist AZD-4818 has been identified for potential research in chronic obstructive pulmonary disease (COPD). medchemexpress.com
Assessment in Models of Rheumatoid Arthritis and Joint Inflammation
Exploration in Fibrotic Pathologies
Fibrosis, the excessive accumulation of extracellular matrix, can lead to organ failure. Chronic inflammation is a major driver of fibrotic processes, and the recruitment of inflammatory cells via CCR1 is considered a key step. nih.gov
Progressive renal fibrosis is a common pathway for various chronic kidney diseases leading to end-stage renal failure. nih.gov The unilateral ureteral obstruction (UUO) model is a well-established method for studying renal fibrosis independent of systemic inflammation. nih.gov
In the UUO mouse model, the CCR1 antagonist BX471 demonstrated significant antifibrotic effects. nih.govresearchgate.net Treatment with BX471 led to a 40-60% reduction in the interstitial infiltration of macrophages and lymphocytes compared to controls. researchgate.netescholarship.org This reduction in inflammatory cell accumulation was correlated with a decrease in renal CCR1 mRNA expression. nih.gov Consequently, markers of renal fibrosis, including the number of interstitial fibroblasts, interstitial volume, and the expression of collagen I, were all significantly reduced by BX471 treatment. nih.govresearchgate.net These findings suggest that CCR1 blockade could be a therapeutic strategy for reducing cellular infiltration and subsequent fibrosis in chronic kidney disease. nih.govresearchgate.net
| Parameter | Finding | Reference |
|---|---|---|
| Leukocyte Infiltration | Reduced interstitial macrophage and lymphocyte infiltrate by 40-60%. | researchgate.netescholarship.org |
| Fibroblast Accumulation | Significantly reduced. | nih.govresearchgate.net |
| Collagen Expression | Significantly reduced mRNA and protein expression for collagen I. | nih.govresearchgate.net |
| Interstitial Volume | Significantly reduced. | nih.govresearchgate.net |
| CCR1 mRNA | Markedly reduced renal CCR1 mRNA levels. | nih.govresearchgate.net |
Research in Oncological Contexts
The tumor microenvironment plays a critical role in cancer progression and metastasis. The recruitment of specific immune cells, such as immature myeloid cells, to the tumor site can promote this process. CCR1 has been identified as a mediator in the accumulation of these pro-tumorigenic cells.
In a mouse model of colon cancer liver metastasis, the CCR1 antagonist BL5923 was shown to significantly block the accumulation of immature myeloid cells. pnas.org This action suppressed the expansion of metastatic lesions and significantly prolonged the survival of the tumor-bearing mice. pnas.org
In the context of multiple myeloma (MM), a cancer of plasma cells that often leads to osteolytic bone disease, CCR1 is expressed on osteoclast precursors. nih.gov The CCR1 antagonist CCX721, an analog of CCX354, was found to reduce tumor growth and osteolysis in the murine 5TGM1 MM model. researchgate.netnih.govfrontiersin.org A second-generation antagonist, CCX9588, also significantly reduced tumor dissemination in xenograft models of MM. frontiersin.org These results suggest that targeting CCR1 could be a viable strategy to inhibit metastasis and tumor growth in certain cancers by modulating the tumor immune microenvironment. pnas.orgnih.gov
| Compound | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| BL5923 | Colon Cancer Liver Metastasis | Blocked accumulation of immature myeloid cells; suppressed metastatic expansion and prolonged host survival. | pnas.org |
| CCX721 (CCX354 analog) | Murine Multiple Myeloma (5TGM1) | Reduced tumor growth and osteolysis. | researchgate.netnih.govfrontiersin.org |
| CCX9588 | Multiple Myeloma Xenograft | Significantly reduced tumor dissemination. | frontiersin.org |
Impact on Multiple Myeloma and Associated Bone Microenvironment Modulation
The C-C chemokine receptor 1 (CCR1) and its primary ligand, CCL3, play a significant role in the pathology of multiple myeloma (MM), particularly in the development of osteolytic bone disease. researchgate.netashpublications.org MM cells produce high levels of CCL3, which activates CCR1 on osteoclast precursors, leading to bone resorption and creating a supportive microenvironment for tumor growth. ashpublications.orghaematologica.org Consequently, antagonizing CCR1 has emerged as a promising therapeutic strategy.
Preclinical studies utilizing CCR1 antagonists have demonstrated significant potential in mitigating MM progression and associated bone destruction. researchgate.netnih.gov In the 5TGM1 murine model of MM, treatment with a CCR1 antagonist resulted in a notable decrease in tumor burden and a reduction in osteolytic bone damage. ashpublications.orgnih.gov These effects were observed in both prophylactic and therapeutic settings, with an efficacy comparable to the standard-of-care bisphosphonate, zoledronic acid. ashpublications.org The therapeutic benefits of CCR1 antagonism are believed to stem from the inhibition of CCR1 on non-myeloma cells, such as osteoclasts and their precursors, as the myeloma cells themselves express minimal levels of CCR1. ashpublications.org
| Preclinical Model | CCR1 Antagonist | Key Findings | Reference |
| 5TGM1 murine model | CCX721 | Decreased tumor burden and osteolytic lesions. | ashpublications.orgmdpi.com |
| 5TGM1 murine model | Unspecified CCR1 antagonist | Blocked formation of mature osteoclasts, reduced osteolytic bone damage, and 90% reduction in tumor burden. | nih.gov |
| Human myeloma cell lines (OPM2) | CCR1 knockout | >95% reduction in circulating MM plasma cells and dissemination. | haematologica.org |
| In vitro and in vivo models | BX471 | Enhanced cytotoxicity of glucocorticoids (dexamethasone). | biorxiv.org |
Therapeutic Potential in Other Disease Mechanisms
The infiltration of mononuclear cells is a hallmark of acute cellular rejection in organ transplantation. researchgate.net The chemokine RANTES (CCL5), a potent agonist for CCR1, is instrumental in recruiting these leukocytes to the transplanted tissue. researchgate.net This has led to the investigation of CCR1 antagonists as a means to prevent or treat organ transplant rejection.
In a rabbit kidney transplant rejection model, the CCR1 antagonist BX471 demonstrated the ability to compete with high affinity for CCR1 ligands. researchgate.netacs.org In this preclinical model, animals treated with BX471 showed increased survival rates compared to untreated or placebo-treated controls. acs.org Similarly, in a rat heart transplant rejection model, a non-peptide CCR1 antagonist was found to be effective. nih.gov In a Fischer to Lewis renal transplantation model in rats, a CCR1 antagonist decreased the infiltration of proliferating mononuclear cells, down-regulated the expression of pro-inflammatory genes, and significantly improved allograft function and histology. scirp.org Furthermore, in a mouse model of heart transplantation, the targeted deletion of the CCR1 gene, in conjunction with cyclosporine A treatment, was associated with the absence of acute rejection and no signs of chronic rejection long-term. scirp.org These findings underscore the pivotal role of the CCR1 pathway in the anti-allograft response and suggest the therapeutic potential of CCR1 antagonists in improving transplant outcomes. scirp.orgscirp.org
| Model | CCR1 Antagonist/Method | Key Findings | Reference |
| Rabbit kidney transplant | BX471 | Increased survival compared to controls. | researchgate.netacs.org |
| Rat heart transplant | Non-peptide CCR1 antagonist | Effective in preventing rejection. | nih.gov |
| Rat renal transplant | CCR1 antagonist | Decreased mononuclear cell infiltration, improved allograft function. | scirp.org |
| Mouse heart transplant | CCR1 gene deletion + Cyclosporine A | Absence of acute and chronic rejection. | scirp.org |
Hemorrhagic shock is a life-threatening condition resulting from severe blood loss, and the subsequent inflammatory response can lead to further tissue damage. mdpi.com Chemokines and their receptors, including CCR1, are key mediators of this inflammatory cascade. nih.gov Preclinical studies suggest that targeting CCR1 could be a novel therapeutic approach to mitigate the consequences of hemorrhagic shock.
In rat models of hemorrhagic shock, the CCR1 antagonist BX471 was shown to have a fluid-sparing effect during resuscitation. nih.gov Treatment with BX471 reduced fluid requirements by over 60% and prevented increases in systemic levels of the CCR1 ligands CCL3 and CCL7. nih.gov Furthermore, BX471 treatment was associated with reduced tissue edema and lower concentrations of the pro-inflammatory cytokines TNFα and IL-6 in the large intestine, suggesting an anti-inflammatory effect. nih.gov These findings indicate that CCR1 blockade may have therapeutic potential in the acute setting of hemorrhagic shock and subsequent fluid resuscitation. nih.gov In a porcine model of polytrauma and hemorrhage, while the focus was on the CXCR4 receptor, the study highlights the broader potential of targeting chemokine receptors in trauma scenarios. nih.gov
| Model | CCR1 Antagonist | Key Findings | Reference |
| Rat model of hemorrhagic shock | BX471 | Reduced fluid resuscitation requirements by >60%, prevented increases in CCL3/7, and reduced inflammatory markers (TNFα, IL-6). | nih.gov |
Neuroinflammation is increasingly recognized as a critical factor in the progression of neurodegenerative disorders such as Parkinson's disease (PD). nih.govnih.gov The CCR1 receptor, expressed on various immune cells, is implicated in these neuroinflammatory processes. karger.comresearchgate.net
In a mouse model of MPTP-induced Parkinson's disease, the CCR1 antagonist BX471 demonstrated significant neuroprotective properties. nih.govnih.govresearchgate.net Treatment with BX471 was found to block CCR1, leading to a reduction in the behavioral deficits and loss of dopaminergic neurons characteristic of the disease. nih.gov The antagonist also mitigated the neuroinflammatory state by regulating the activation of glial cells (astrocytes and microglia), inhibiting the NF-κB pathway, and reducing the overexpression of pro-inflammatory enzymes and cytokines. nih.govnih.gov Moreover, BX471's action on CCR1 decreased the infiltration of immune cells, including mast cells and T-lymphocytes, into the central nervous system. nih.govnih.gov Biochemical analyses also revealed a significant increase in circulating CCR1 levels following the induction of PD, suggesting its potential as a pathological marker. nih.govnih.gov These findings position CCR1 as a promising therapeutic target for developing new immunotherapies against Parkinson's disease. nih.govnih.gov
| Model | CCR1 Antagonist | Key Findings | Reference |
| MPTP-induced Parkinson's Disease (mouse) | BX471 | Reduced behavioral deficits, protected dopaminergic neurons, decreased neuroinflammation (glial activation, NF-κB pathway), and reduced immune cell infiltration. | nih.govnih.govresearchgate.net |
| Experimental Autoimmune Encephalomyelitis (EAE; mouse model of MS) | J-113863 | Attenuated disease severity, suppressed Th9/Th22 cells, and reduced demyelination. | researchgate.net |
Analysis in Hemorrhagic Shock and Systemic Inflammatory Response Models
Comparative Preclinical Efficacy of CCR1 Antagonist 9 with other CCR1 Antagonists
A variety of small-molecule CCR1 antagonists have been developed and evaluated in preclinical models, each with distinct pharmacological profiles. researchgate.netsynabs.be While the prompt specifically requests information on "this compound," this appears to be a placeholder name, and the available literature discusses numerous specific antagonists by their designated codes. The comparative efficacy of these antagonists is crucial for identifying the most promising candidates for clinical development.
In models of rheumatoid arthritis, a study comparing the ability of CCR1, CCR2, and CCR5 antagonists to inhibit monocyte migration in response to synovial fluid found that only the CCR1 antagonist BX471 and blocking CCR1 antibodies were able to significantly inhibit this migration. portico.org This suggests that in certain inflammatory conditions, CCR1 may be a more critical and less redundant target than other chemokine receptors. plos.org
Structure Activity Relationships Sar and Rational Drug Design Approaches for Ccr1 Antagonists
Computational and Cheminformatic Modeling Studies
The absence of a high-resolution crystal structure for CCR1 for many years necessitated the use of computational modeling to understand its architecture and interaction with ligands. tandfonline.compsu.edu These in silico methods have been crucial for interpreting experimental data and guiding the design of new, more effective antagonists.
Application of Homology Modeling for CCR1 Receptor Structure Elucidation
In the absence of an experimental structure, homology modeling has been a valuable tool for creating a three-dimensional representation of the CCR1 receptor. tandfonline.comacs.org Researchers have successfully constructed models of human CCR1 using the crystal structures of other related GPCRs, such as the CXCR4 chemokine receptor, as a template. tandfonline.comtandfonline.com The sequence identity between the transmembrane regions of CCR1 and CXCR4, which can be over 43% in some domains, is sufficient to generate reliable models. tandfonline.com These models are then subjected to validation checks, such as Ramachandran plots, to ensure their structural integrity and stereochemical quality before being used for further studies like molecular docking. tandfonline.com
Molecular Docking Simulations and Detailed Ligand-Binding Site Characterization
Molecular docking simulations are used to predict the preferred binding orientation of antagonists within the modeled CCR1 receptor. tandfonline.comacs.org These studies have been instrumental in characterizing the key residues that form the antagonist binding pocket. For instance, docking studies with a range of representative antagonists have identified several critical amino acid residues. tandfonline.comtandfonline.com
Key findings from these simulations include:
Hydrophobic Interactions : Three main hydrophobic sites within the receptor are essential for strong interactions with antagonists. Key residues involved include Phe89, Trp90, Trp99, Tyr113, Tyr114, and Cys183. tandfonline.comtandfonline.com
Hydrogen Bonding and Salt Bridges : Lys94 has been identified as a major contributor to ligand binding through hydrogen bond interactions, while Glu287 is crucial for forming salt-bridge interactions. tandfonline.comtandfonline.com
Sub-pockets and Selectivity : The binding site is further defined by two hydrophobic subpockets. The residue Glu287 is considered a crucial binding site for chemokine receptors in general, whereas residues like Tyr93 and Lys94 may be critical for subtype selectivity for CCR1. tandfonline.comtandfonline.com
Studies on the specific antagonist BX 471, a compound that entered clinical trials, predicted and later experimentally validated that Tyr113, Tyr114, and Ile259 are significant contributors to its binding. psu.eduresearchgate.net This synergy between computational prediction and experimental validation underscores the power of these methods in rational drug design. researchgate.net
| Key Residues in CCR1 Antagonist Binding | Interaction Type | Source |
| Phe89, Trp90, Trp99, Tyr113, Tyr114, Cys183 | Hydrophobic | tandfonline.comtandfonline.com |
| Lys94 | Hydrogen Bonding | tandfonline.comtandfonline.com |
| Glu287 | Salt-Bridge Interaction | tandfonline.comtandfonline.com |
| Tyr113, Tyr114, Ile259 | Anchor points for BX 471 | researchgate.net |
Pharmacophore Modeling in the Context of Antagonist Discovery
Pharmacophore modeling serves as another ligand-based approach to identify the essential three-dimensional arrangement of chemical features required for a molecule to exhibit antagonist activity. nih.gov By analyzing a set of known active CCR1 antagonists, computational models can be generated that define the ideal spatial orientation of features like hydrogen-bond acceptors, positive ionizable groups, and hydrophobic regions. nih.gov
Studies using algorithms like HypoGen and HipHop have successfully generated four-feature pharmacophore models for CCR1 antagonists. nih.gov These models typically consist of one hydrogen-bond acceptor, one positive ionizable feature, and two hydrophobic groups. nih.gov Such validated models are valuable tools for virtual screening of large chemical databases to discover novel and potent CCR1 antagonists. nih.govresearchgate.net
Identification of Key Structural Features and Novel Chemical Scaffolds for CCR1 Antagonism
Research into CCR1 antagonists has led to the discovery of several distinct chemical scaffolds. Structure-activity relationship (SAR) studies on these scaffolds have been crucial for understanding how chemical modifications affect binding affinity and functional activity.
One notable example is the xanthene carboxamide class of antagonists. nih.govnih.gov Starting from a lead compound, researchers found that modifications, such as quaternarizing a piperidine (B6355638) nitrogen and adding substituents to the xanthene ring, could dramatically improve inhibitory activity against both human and murine CCR1. nih.gov
Another important class is the pyrrolone derivatives . nih.govnih.gov SAR studies on this scaffold identified key structural elements for affinity and selectivity. For instance, a 4-hydroxyphenethyl group at a specific position on the pyrrolone scaffold was found to be highly important for CCR1 affinity and selectivity over the related CCR2 receptor. nih.govacs.org
The compound CCR1 antagonist 9 , also known as compound 19e in some literature, emerged from the exploration of an azaindazole scaffold. targetmol.comglpbio.com It is a potent and selective CCR1 antagonist. targetmol.commedchemexpress.com
| This compound Properties | |
| CAS Number | 1220026-26-5 |
| Molecular Formula | C₂₀H₁₆FN₅O₃S |
| Molecular Weight | 425.44 |
| IC₅₀ (Calcium Flux Assay) | 6.8 nM |
| IC₅₀ (THP-1 Chemotaxis) | 28 nM |
| IC₅₀ (hERG) | 30 µM |
| Data sourced from targetmol.comglpbio.comchemscene.com |
Optimization Strategies for Potency, Selectivity, and Species Cross-Reactivity
A major challenge in developing CCR1 antagonists for clinical use is optimizing several properties simultaneously: potency, selectivity against other chemokine receptors, and cross-reactivity between species (e.g., human vs. rodent). nih.gov The latter is particularly important for validating the effectiveness of a drug candidate in preclinical animal models. nih.gov
Many early, potent antagonists for human CCR1 showed poor activity against the murine equivalent, hindering in vivo studies. nih.gov This led to focused efforts to identify compounds with dual activity. For example, extensive derivatization of the xanthene-9-carboxamide lead compound resulted in an antagonist with high potency for both human (IC₅₀ = 0.9 nM) and murine (IC₅₀ = 5.8 nM) CCR1 receptors. nih.gov
Parallel synthesis has been employed as a strategy to rapidly generate SAR data and optimize leads. By creating libraries of compounds that explore different subunits of a molecule, researchers can quickly identify which modifications are tolerated and which improve potency and selectivity. acs.org This approach led to a piperidine-based antagonist with a 28 nM IC₅₀ for CCR1, high selectivity over other CCRs, and favorable pharmacokinetic properties in mice. acs.org
Selectivity is also a critical issue. For example, the compound BI-639667 is a potent and selective human CCR1 antagonist but was not pursued in in vivo disease models due to its limited cross-reactivity with rodent CCR1. opnme.com
Emerging Design Principles: Allosteric Modulators and Signaling Bias in CCR1 Antagonism
More recent research has uncovered more complex mechanisms of receptor modulation, opening new avenues for drug design.
Allosteric Modulators
Beyond traditional (orthosteric) antagonists that compete with the natural ligand at its binding site, researchers have identified allosteric modulators that bind to a different, topographically distinct site on the receptor. acs.orgfrontiersin.org These allosteric sites are often less conserved between receptor subtypes, offering an opportunity for greater selectivity. portlandpress.com
Recent crystal structures of related chemokine receptors (CCR2 and CCR9) revealed a novel allosteric binding site on the intracellular surface of the receptor. nih.govacs.org Given the high degree of similarity, particularly in the residues that form this pocket, it was hypothesized and then confirmed that a similar site exists in CCR1. nih.gov Pyrrolone derivatives have been identified as intracellular allosteric modulators that can act as inverse agonists, inhibiting even the basal activity of the receptor. nih.govnih.gov This represents a new method of pharmacological modulation. nih.gov
Signaling Bias
The concept of biased agonism, or functional selectivity, describes how different ligands binding to the same receptor can preferentially activate distinct downstream signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent). nih.govnih.gov Understanding the structural basis of this bias is a frontier in GPCR drug design.
For CCR1, it has been shown that different N-terminal truncations of the natural chemokine ligand CCL15 can act as balanced or biased agonists. nih.gov Cryo-electron microscopy structures of CCR1 in complex with these different ligands have revealed the structural basis for this bias. nih.gov A key determinant appears to be the conformational rearrangement of residue Tyr291, which in turn influences the activation of either G protein or β-arrestin pathways. portlandpress.comnih.gov This knowledge could be leveraged to design biased antagonists that selectively block only the signaling pathways involved in disease, potentially leading to more effective therapies with fewer side effects. portlandpress.com
Research Methodologies and Future Academic Directions for Ccr1 Antagonist 9 Research
Advanced In Vitro Pharmacological Assays for CCR1 Antagonist Characterization
A thorough in vitro pharmacological assessment is the cornerstone of characterizing any novel CCR1 antagonist. This involves a battery of assays designed to determine potency, selectivity, and mechanism of action at the molecular and cellular levels.
High-Throughput Screening Methodologies for Novel Compound Identification
The initial discovery of novel CCR1 antagonists often begins with high-throughput screening (HTS) of large compound libraries. rsc.org This process utilizes automated systems to rapidly assess the ability of thousands of chemical entities to inhibit the binding of a radiolabeled or fluorescently tagged CCR1 ligand, such as MIP-1α (CCL3) or RANTES (CCL5), to cells expressing the CCR1 receptor. acs.orgsemanticscholar.org For instance, the discovery of a series of 4-hydroxypiperidine (B117109) antagonists was a direct result of HTS campaigns that identified compounds inhibiting the binding of ¹²⁵I-MIP-1α to HEK293 cells transfected with human CCR1. acs.orgsemanticscholar.org These initial "hits" from HTS are then subjected to further optimization to improve their potency and selectivity. rsc.org
Cell-Based Functional Assays (e.g., Chemotaxis, Calcium Mobilization, Receptor Internalization)
Following identification through screening, promising compounds are evaluated in a variety of cell-based functional assays to confirm their antagonistic properties. These assays are critical for understanding how a compound affects the physiological responses mediated by CCR1 activation.
Chemotaxis Assays: These assays measure the ability of an antagonist to block the directed migration of immune cells towards a chemokine gradient. semanticscholar.orgresearchgate.net CCR1 is a key receptor in mediating the chemotaxis of monocytes, macrophages, and other leukocytes. opnme.comresearchgate.net The effectiveness of a CCR1 antagonist is often quantified by its ability to inhibit the migration of cells like peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) towards CCR1 ligands such as CCL3 and CCL5. semanticscholar.orgnih.govashpublications.org For example, the antagonist BX 471 was shown to potently inhibit the migration of leukocytes in response to CCR1 ligands. researchgate.net Similarly, an antagonist peptide, C18P, was demonstrated to inhibit cell migration. bioline.org.br
Calcium Mobilization Assays: Activation of G-protein coupled receptors like CCR1 leads to a transient increase in intracellular calcium concentration ([Ca²⁺]i). researchgate.netnih.gov Calcium mobilization assays, often using fluorescent calcium indicators, provide a rapid and sensitive measure of receptor activation and its inhibition by an antagonist. nih.govnih.gov A potent antagonist will effectively block the calcium flux induced by CCR1 agonists. researchgate.netbioline.org.br The antagonist BX 471, for instance, was shown to be a potent functional antagonist by inhibiting Ca²⁺ mobilization. researchgate.net
Receptor Internalization Assays: Upon ligand binding, CCR1 can be internalized from the cell surface, a process that can be mediated by β-arrestin. researchgate.net Assays that monitor receptor internalization, often using tagged receptors or antibodies, can reveal whether an antagonist prevents this process. Interestingly, for some CCR1 antagonists, the inhibition of β-arrestin translocation is not necessarily linked to the inhibition of chemotaxis or receptor internalization, suggesting different signaling pathways can be selectively modulated. researchgate.net
Table 1: Overview of Cell-Based Functional Assays for CCR1 Antagonist Characterization
| Assay Type | Principle | Key Endpoint | Example Application |
| Chemotaxis | Measures the directed migration of cells along a chemokine gradient. | Inhibition of cell migration towards CCR1 ligands (e.g., CCL3, CCL5). | Assessing the ability of an antagonist to block monocyte migration. semanticscholar.orgnih.gov |
| Calcium Mobilization | Detects changes in intracellular calcium levels upon receptor activation. | Blockade of agonist-induced [Ca²⁺]i increase. | Determining the functional potency of an antagonist in real-time. researchgate.net |
| Receptor Internalization | Monitors the removal of receptors from the cell surface after ligand binding. | Prevention of ligand-induced receptor internalization. | Investigating the antagonist's effect on receptor trafficking and signaling. researchgate.net |
Radioligand and Fluorescent Ligand Binding Studies to Assess Receptor Occupancy
To quantify the affinity of an antagonist for the CCR1 receptor and determine its selectivity, radioligand and fluorescent ligand binding studies are indispensable.
Radioligand Binding Assays: These classic assays use a radiolabeled version of a known CCR1 ligand (e.g., ¹²⁵I-MIP-1α or ¹²⁵I-RANTES) to compete with the unlabeled antagonist for binding to the receptor. acs.orgbioline.org.br The results are used to calculate the inhibitor constant (Ki), which represents the affinity of the antagonist for the receptor. rsc.org This method was used to characterize the initial 4-hydroxypiperidine series of antagonists, revealing Ki values in the nanomolar range. acs.org
Fluorescent Ligand Binding Assays: As an alternative to radioactivity, fluorescently labeled ligands are increasingly being used. nih.gov These can be employed in techniques like Fluorescence Polarization (FP) or Bioluminescence Resonance Energy Transfer (BRET) to study ligand-receptor interactions in real-time and in a cellular context. nih.govresearchgate.netacs.org Recently, the development of fluorescent ligands targeting an intracellular allosteric binding site on CCR1 has opened new avenues for studying receptor pharmacology. acs.org These tools can be used in NanoBRET assays to determine the binding affinity of new compounds. nih.govacs.org
Sophisticated In Vivo Animal Model Design and Assessment for CCR1 Antagonist 9
While in vitro assays provide crucial molecular and cellular data, the ultimate test of a CCR1 antagonist's therapeutic potential lies in its efficacy in relevant in vivo animal models of disease.
Considerations for Species Differences in CCR1 Expression and Functional Relevance in Animal Models
A significant challenge in the preclinical development of CCR1 antagonists is the difference in CCR1 expression and function between humans and commonly used animal models, particularly rodents. frontiersin.org In humans, CCR1 is highly expressed on monocytes, whereas in rodents, it is primarily found on neutrophils. plos.org Furthermore, some CCR1 ligands present in humans are absent in mice. ingentaconnect.com These species-specific differences can complicate the translation of findings from animal models to human diseases. frontiersin.org For example, some early CCR1 antagonists lacked cross-reactivity with rodent CCR1, limiting their evaluation in preclinical models. researchgate.netescholarship.org
To address this, researchers have developed strategies such as using animal models where the native CCR1 has been replaced with the human version (humanized mice). ingentaconnect.com Another approach is to develop antagonists that show cross-reactivity between human and rodent CCR1. researchgate.net Careful consideration of the specific animal model and its relevance to the human disease being studied is paramount. For instance, while some studies suggest CCR1 may not be critical in certain preclinical arthritis models, others using different models have shown a significant role for CCR1, which can be targeted by antagonists. plos.org
Immunological and Histopathological Assessment in Preclinical Disease Models
In preclinical studies, a comprehensive assessment of the effects of a CCR1 antagonist involves detailed immunological and histopathological analyses. These evaluations provide tangible evidence of the antagonist's impact on disease processes.
Immunological Assessment: This involves analyzing the cellular and molecular components of the immune response. Techniques such as flow cytometry are used to quantify the infiltration of various immune cell populations (e.g., T cells, macrophages) into inflamed tissues. mdpi.com For example, in a mouse model of Parkinson's disease, treatment with the CCR1 antagonist BX471 led to a reduction in the infiltration of CD4+ and CD8+ T cells into the brain. mdpi.com Additionally, measuring the levels of inflammatory cytokines and chemokines in tissues and serum provides insights into the antagonist's anti-inflammatory effects. nih.gov
Histopathological Assessment: This involves the microscopic examination of tissue sections to evaluate the extent of tissue damage, inflammation, and other disease-related changes. scispace.com Staining techniques are used to identify specific cell types and pathological features. In a mouse model of multiple myeloma bone disease, for instance, histopathological analysis of bone sections was used to assess the impact of a CCR1 antagonist on osteolytic lesions and tumor burden. nih.gov Similarly, in models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, histopathological examination of the central nervous system reveals the extent of demyelination and inflammatory cell infiltration, which can be ameliorated by CCR1 antagonist treatment. researchgate.net
Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) to Elucidate Systemic Effects
The systemic effects of C-C chemokine receptor type 1 (CCR1) antagonists, including this compound, are being increasingly investigated through the integration of "omics" technologies such as transcriptomics and proteomics. These approaches allow for a broad, unbiased survey of the molecular changes induced by these compounds, providing a deeper understanding of their mechanisms of action and potential therapeutic applications.
Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have been instrumental in revealing the gene expression changes that occur in response to CCR1 antagonism. For instance, in the context of psoriasis, a network-based meta-analysis of transcriptomics and proteomics data has helped identify key transcription factors and signaling pathways that are modulated in the disease and could be targeted by therapies like CCR1 antagonists. nih.gov This type of analysis can reveal not only the direct effects of the antagonist on its target cells but also the downstream consequences on a systemic level. nih.gov In studies related to HIV, transcriptomic analysis of long-term non-progressor (LTNP) individuals has highlighted the differential expression of genes related to immune cell trafficking and inflammatory responses, such as CCR2, which is closely related to CCR1. frontiersin.org This suggests that omics approaches can uncover complex regulatory networks where CCR1 antagonists may play a role. frontiersin.org
Proteomics, the large-scale study of proteins, complements transcriptomics by providing a direct measure of the functional molecules within a biological system. In multiple myeloma (MM), an integrated analysis of proteomics and transcriptomics has been used to identify novel cell surface antigens and potential therapeutic targets. nih.gov This methodology could be applied to understand the systemic effects of this compound by identifying changes in protein expression profiles in various tissues and cell types following treatment. For example, research has demonstrated that three proteins—CCR1, LRRC8D, and SEMA4A—when individually inactivated, can significantly reduce the in vitro growth of MM cells. nih.gov
Identification and Validation of Novel Biomarkers and Pharmacodynamic Endpoints in Preclinical Settings
The development of effective therapies involving CCR1 antagonists relies heavily on the identification and validation of reliable biomarkers and pharmacodynamic (PD) endpoints in preclinical studies. These markers are essential for assessing the biological activity of a compound, optimizing dosing, and predicting clinical efficacy.
A key pharmacodynamic endpoint for CCR1 antagonists is the measurement of receptor occupancy on target cells. researchgate.net For instance, in the clinical development of the CCR1 antagonist CCX354, the extent of CCR1 receptor blockade on blood monocytes was assessed by measuring the binding of fluorescently labeled CCL3 in whole blood samples. researchgate.netcapes.gov.br This type of assay provides a direct measure of the drug's engagement with its target and can be correlated with its pharmacological effect. researchgate.net Preclinical studies have suggested that maintaining a high level of CCR1 inhibition (≥90%) on blood leukocytes is necessary to effectively block inflammatory cell infiltration into tissues. researchgate.net
In addition to receptor occupancy, changes in the levels of downstream signaling molecules and inflammatory mediators can serve as valuable biomarkers. For example, in preclinical models of multiple sclerosis, treatment with the CCR1 antagonist J113863 led to a significant reduction in pro-inflammatory cells (CD4+GM-CSF+ and CD4+IL-6+) and an increase in anti-inflammatory cells (CD4+IL-27+ and CD4+IL-10+) in the spleen. frontiersin.orgfrontiersin.org Furthermore, the mRNA and protein expression of pro-inflammatory cytokines like GM-CSF and IL-6 were suppressed in brain tissue, while anti-inflammatory cytokines IL-10 and IL-27 were enhanced. frontiersin.orgfrontiersin.orgkarger.com These cellular and molecular changes serve as robust biomarkers of the antagonist's anti-inflammatory activity.
The identification of such biomarkers is often guided by our understanding of the role of CCR1 in various diseases. Elevated levels of CCR1 in the cerebrospinal fluid during acute demyelination in multiple sclerosis models point to CCR1 as a potential therapeutic target and its levels as a biomarker of disease activity. frontiersin.orgfrontiersin.org Similarly, in the context of neuropathic pain, the inhibition of CCL2/7/8 production and the blockade of CCR1 and CCR3 have been shown to reduce pain-like behavior, suggesting these chemokines and receptors could be targeted and monitored. nih.gov
The validation of these biomarkers in preclinical models is a critical step before they can be applied in clinical trials. This process involves demonstrating a consistent and quantifiable relationship between the biomarker and a clinically relevant outcome. The use of such validated biomarkers can significantly de-risk the clinical development of CCR1 antagonists by providing early evidence of target engagement and biological activity.
Unexplored Therapeutic Avenues and Emerging Academic Hypotheses for this compound and Related Compounds
While CCR1 antagonists have been extensively studied for their role in inflammatory diseases like rheumatoid arthritis and multiple sclerosis, emerging research is uncovering new potential therapeutic applications and academic hypotheses for these compounds. synabs.beopnme.com
One promising and relatively unexplored area is the use of CCR1 antagonists in oncology . The chemokine network, including the CCR1-CCL3 axis, is a critical component of the tumor microenvironment in malignancies such as multiple myeloma. nih.gov Research has shown that CCR1 antagonists can reduce tumor burden, minimize osteolytic bone damage, and limit disease progression in animal models of multiple myeloma. nih.gov A recent study demonstrated that blocking CCR1 signaling with the antagonist BX471 can enhance the cytotoxic effects of glucocorticoids in multiple myeloma cells, both in vitro and in vivo. biorxiv.org This suggests a potential for combination therapies where CCR1 antagonists could sensitize cancer cells to existing treatments. biorxiv.org Furthermore, CCR1 has been suggested as a potential drug target for obesity-associated cancer. nih.govacs.org
Another emerging hypothesis revolves around the role of CCR1 in neurodegenerative diseases and neuropathic pain . karger.comnih.gov Beyond its role in multiple sclerosis, CCR1 is implicated in the inflammatory processes associated with Alzheimer's disease and stroke. karger.com The receptor is involved in regulating monocyte movement from the bone marrow to sites of inflammation in the central nervous system. karger.com In models of neuropathic pain, the dual CCR1/CCR3 antagonist UCB35625 has shown analgesic effects, indicating the potential for targeting this pathway to manage chronic pain. nih.gov
The potential for CCR1 antagonists in treating infectious diseases is also an area of growing interest. Recent publications have suggested CCR1 as a potential drug target for systemic fungal infections and even COVID-19. nih.govacs.org This stems from the understanding that CCR1 plays a role in the migration and activation of immune cells that are critical in the response to pathogens.
Furthermore, the development of allosteric modulators targeting the intracellular allosteric binding site (IABS) of CCR1 represents a novel therapeutic strategy. nih.govacs.org These modulators offer the potential for higher selectivity and a different mode of action compared to traditional orthosteric antagonists, which could lead to improved therapeutic outcomes with fewer side effects. nih.govacs.org
These unexplored avenues and emerging hypotheses highlight the expanding therapeutic potential of CCR1 antagonists beyond their traditional focus on autoimmune and inflammatory conditions. Further research into these areas could lead to novel treatments for a wide range of diseases.
Q & A
Q. What experimental assays are recommended to determine the inhibitory potency (IC50) of CCR1 antagonist 9?
this compound's potency is typically evaluated using calcium flux assays in cells expressing recombinant CCR1. For example, HEK293 cells transfected with CCR1 are stimulated with chemokines (e.g., CCL3), and intracellular calcium release is measured via fluorescent dyes (e.g., Fluo-4). The IC50 (6.8 nM for this compound) is calculated by comparing fluorescence changes in antagonist-treated vs. untreated cells . Competitive ligand binding assays using radiolabeled chemokines (e.g., ¹²⁵I-MIP-1α) can further validate binding affinity .
Q. How should researchers optimize storage conditions for this compound to ensure compound stability?
this compound should be stored as a lyophilized powder at -20°C for up to 3 years. For in vitro studies, reconstitute in DMSO at recommended concentrations (e.g., 10 mM stock) and store aliquots at -80°C to prevent freeze-thaw degradation. Avoid prolonged exposure to ambient temperatures during experimental workflows .
Q. What in vitro models are suitable for assessing this compound's selectivity over related chemokine receptors?
Use competitive binding assays against homologous receptors (e.g., CCR2, CCR5, CXCR4) to evaluate selectivity. For example, this compound exhibits >250-fold selectivity over CCR2 in calcium flux assays . Functional assays, such as chemotaxis inhibition in THP-1 monocytes (CCR1-dependent migration), can confirm specificity by comparing IC50 values across receptor subtypes .
Advanced Research Questions
Q. How can structural modeling guide the rational design of CCR1 antagonists like this compound?
Computational methods like MembStruk predict CCR1's transmembrane helices and antagonist binding pockets. For example, Tyr-113 and Ile-259 residues in transmembrane domains 3 and 6 are critical for BX-471 binding, validated via site-directed mutagenesis . Molecular docking of this compound into these predicted sites can identify key interactions (e.g., hydrogen bonding, hydrophobic contacts) for optimization .
Q. What in vivo models are effective for evaluating this compound's therapeutic potential in inflammatory diseases?
Bioluminescence imaging in rodent models tracks systemic MSC migration toward inflamed tissues (e.g., polyethylene particle-induced osteolysis). This compound significantly reduces MSC recruitment at 10–28 days post-treatment (p < 0.05) compared to controls . Rheumatoid arthritis models (e.g., collagen-induced arthritis) can assess bone erosion and leukocyte infiltration via micro-CT and histopathology .
Q. How do discrepancies arise between in vitro and in vivo efficacy data for CCR1 antagonists, and how can they be resolved?
Discrepancies often stem from pharmacokinetic variability (e.g., bioavailability, metabolism) or off-target effects in complex in vivo systems. For example, BMS-817399 showed nanomolar potency in vitro but failed in Phase II rheumatoid arthritis trials due to insufficient target engagement . Resolve these by correlating plasma exposure (AUC) with receptor occupancy via ex vivo binding assays .
Data Contradiction Analysis
Q. Why do some CCR1 antagonists show divergent results in clinical trials despite similar in vitro profiles?
Differences in receptor redundancy (e.g., CCR2/CCR5 compensatory signaling) or disease heterogeneity (e.g., multiple sclerosis vs. COPD) may explain discrepancies. For instance, BX-471 failed in multiple sclerosis trials despite robust preclinical data, suggesting context-dependent CCR1 roles . Multi-omics approaches (e.g., transcriptomics of patient cohorts) can identify predictive biomarkers for patient stratification .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
